molecular formula C21H16N2OS B437972 N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide CAS No. 300569-34-0

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide

Cat. No.: B437972
CAS No.: 300569-34-0
M. Wt: 344.4g/mol
InChI Key: ICSDHQVGLPWVDK-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological and pharmacological activities

Mechanism of Action

Target of Action

The primary target of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide is DprE1 , a key enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .

Mode of Action

The compound interacts with its target, DprE1, inhibiting its function. This inhibition disrupts the synthesis of arabinogalactan, thereby affecting the integrity of the mycobacterial cell wall . The exact nature of this interaction and the resulting changes at the molecular level are still under investigation.

Biochemical Pathways

The affected pathway is the arabinogalactan biosynthesis pathway . Arabinogalactan is a key component of the mycobacterial cell wall, and its disruption leads to downstream effects such as compromised cell wall integrity and potentially, cell death .

Result of Action

The molecular and cellular effects of the compound’s action result in the disruption of the mycobacterial cell wall. This can potentially lead to cell death, thereby exerting an anti-tubercular effect .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. One common method includes the reaction of 2-aminobenzenethiol with 4-phenylbenzoyl chloride under basic conditions to form the desired product . The reaction is usually carried out in an organic solvent such as dioxane or ethanol, and the temperature is maintained at reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of environmentally benign catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 6-methyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Electrophilic reagents like bromine in chloroform at room temperature.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-aminobenzothiazole: Known for its antimicrobial and anticancer properties.

    6-methylbenzothiazole: Exhibits similar biological activities but with different potency and selectivity.

    4-phenylbenzamide: Used in the synthesis of various pharmaceuticals and agrochemicals.

Uniqueness

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide stands out due to its unique combination of a benzothiazole ring and a phenylbenzamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2OS/c1-14-7-12-18-19(13-14)25-21(22-18)23-20(24)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSDHQVGLPWVDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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